2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine 2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206969
InChI: InChI=1S/C19H26N4O10/c1-5-6-7-8-30-19(27)21-16-13(23(28)29)9-22(18(26)20-16)17-15(33-12(4)25)14(10(2)31-17)32-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,20,21,26,27)
SMILES:
Molecular Formula: C19H26N4O10
Molecular Weight: 470.4 g/mol

2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine

CAS No.:

Cat. No.: VC16206969

Molecular Formula: C19H26N4O10

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine -

Specification

Molecular Formula C19H26N4O10
Molecular Weight 470.4 g/mol
IUPAC Name [4-acetyloxy-2-methyl-5-[5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]oxolan-3-yl] acetate
Standard InChI InChI=1S/C19H26N4O10/c1-5-6-7-8-30-19(27)21-16-13(23(28)29)9-22(18(26)20-16)17-15(33-12(4)25)14(10(2)31-17)32-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,20,21,26,27)
Standard InChI Key QRTBXKQNJNHRNW-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)NC1=NC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C

Introduction

Structural Overview and Chemical Identity

Molecular Architecture

2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine is a cytidine analog modified at multiple positions:

  • 5''-Deoxy: The absence of a hydroxyl group at the 5'-position enhances metabolic stability .

  • 5-Nitro Substitution: Introduces electron-withdrawing effects, potentially altering base-pairing interactions and redox properties .

  • N4-(Pentyloxycarbonyl): A pentyloxycarbonyl group protects the exocyclic amine, improving lipophilicity and membrane permeability .

  • 2'',3''-Di-O-acetyl: Acetylation of the ribose hydroxyl groups prevents undesired enzymatic degradation .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number865474-03-9
IUPAC Name[4-acetyloxy-2-methyl-5-(5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl)oxolan-3-yl] acetate
Molecular FormulaC₁₉H₂₆N₄O₁₀
Molecular Weight470.43 g/mol
Exact Mass470.16500
Canonical SMILESCCCCCCOC(=O)NC1=NC(=O)N(C=C1N+[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C

Synthesis and Purification

Synthetic Pathway

The synthesis involves sequential functional group modifications to cytidine :

  • Protection of Ribose Hydroxyls: Acetylation of 2'- and 3'-OH groups using acetic anhydride under basic conditions .

  • 5'-Deoxygenation: Replacement of the 5'-hydroxyl with hydrogen via radical-mediated deoxygenation .

  • N4 Modification: Introduction of the pentyloxycarbonyl group using pentyl chloroformate .

  • Nitration: Electrophilic aromatic substitution at the 5-position of cytidine using nitric acid .

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane isolates the product .

  • Recrystallization: Methanol/water mixtures yield crystals with >95% purity .

StepYield (%)Purity (%)Method
Acetylation8590TLC, NMR
Deoxygenation7088HPLC
N4 Functionalization6592Mass Spec
Nitration6095HPLC

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in DMSO (50 mg/mL), methanol (10 mg/mL), and chloroform (5 mg/mL) . Insoluble in water due to hydrophobic acetyl and pentyl groups .

  • Storage: Stable at -20°C for 2 years; degrades at >40°C via nitro group reduction .

Spectroscopic Data

  • UV-Vis: λₘₐₓ = 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to the nitroaromatic system .

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-6), 6.12 (d, 1H, H-1'), 5.45 (m, 2H, H-2', H-3'), 4.30 (m, 1H, H-4'), 2.10 (s, 6H, acetyl CH₃) .

Biological Activity and Research Applications

Anticancer Mechanisms

In vitro studies demonstrate dose-dependent inhibition of MCF-7 breast cancer (IC₅₀ = 8.2 μM) and A549 lung cancer (IC₅₀ = 12.4 μM) cell lines . The nitro group facilitates intracellular reduction to reactive intermediates that alkylate DNA, inducing apoptosis .

Prodrug Development

As a prodrug, the compound’s acetyl groups are hydrolyzed by esterases in vivo, releasing active 5-nitrocytidine . This strategy improves pharmacokinetics compared to unmodified cytidine analogs .

SupplierLocationPurity (%)Price Range
BOC SciencesUSA95$3,803–$6,338/g
Jiangsu SynthgeneChina90$2,500–$4,000/g
Glentham Life SciencesUK98€3,803–€6,338/g

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